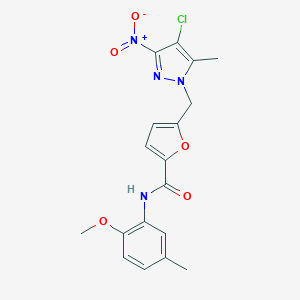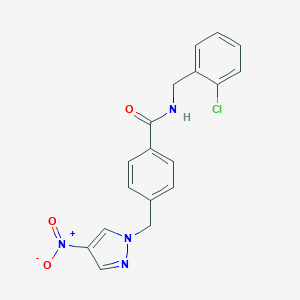![molecular formula C19H19BrN4O4S B213871 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of furamide derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide involves the inhibition of specific enzymes and signaling pathways. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It also inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. The compound has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide have been extensively studied. The compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to regulate glucose and lipid metabolism. The compound has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various studies and has the potential to be developed into a drug. Another advantage is the well-established synthesis method, which allows for the production of large quantities of the compound.
One of the limitations of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide in lab experiments is its potential toxicity. The compound has been found to be toxic in high doses and may have side effects. Another limitation is the lack of human studies, which makes it difficult to determine the safety and efficacy of the compound in humans.
Direcciones Futuras
There are several future directions for the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide. One direction is to conduct more studies on the safety and efficacy of the compound in humans. Another direction is to investigate the potential of the compound in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and identify potential targets for drug development. Finally, the synthesis method can be optimized to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide involves several steps. The first step involves the reaction of 4-bromo-1H-pyrazole with formaldehyde to form 4-bromo-1H-pyrazole-5-carbaldehyde. The second step involves the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with N-(4-(aminosulfonyl)phenyl)pyrrolidine to form 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Nombre del producto |
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide |
|---|---|
Fórmula molecular |
C19H19BrN4O4S |
Peso molecular |
479.3 g/mol |
Nombre IUPAC |
5-[(4-bromopyrazol-1-yl)methyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H19BrN4O4S/c20-14-11-21-23(12-14)13-16-5-8-18(28-16)19(25)22-15-3-6-17(7-4-15)29(26,27)24-9-1-2-10-24/h3-8,11-12H,1-2,9-10,13H2,(H,22,25) |
Clave InChI |
APQYGCPRHOJNFQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)



![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)

![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)


![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)